molecular formula C11H15BrClN B6600712 2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride CAS No. 1955497-86-5

2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride

Cat. No.: B6600712
CAS No.: 1955497-86-5
M. Wt: 276.60 g/mol
InChI Key: AUPWXDHNZQZASB-UHFFFAOYSA-N
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Description

2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride is a synthetic organic compound that belongs to the pyrrolidine family It features a brominated phenyl substituent and a stable pyrrolidine ring, which confer unique chemical reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride typically involves organic reactions such as substitution and cyclization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds. This reaction involves the coupling of a brominated phenyl group with a pyrrolidine ring under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. The process includes the preparation of the brominated phenyl precursor, followed by its coupling with the pyrrolidine ring. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions are typically mild, with controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Scientific Research Applications

2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an ABAD inhibitor, it modulates enzyme activity by binding to the enzyme’s active site, thereby preventing its interaction with substrates. This non-competitive inhibition can lead to therapeutic effects in diseases like Alzheimer’s .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride is unique due to its specific brominated phenyl substituent and the presence of a methyl group on the pyrrolidine ring. These structural features confer distinct chemical reactivity and stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-[(2-bromophenyl)methyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10;/h1-2,4,6,10,13H,3,5,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPWXDHNZQZASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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